3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol
Description
This compound features a bicyclo[3.3.0]octane core with three oxygen atoms (2,6,8-trioxa) and two methyl substituents at the 7-position. The 3-position is substituted with a 1-hydroxyprop-2-ynyl group, introducing a propargyl alcohol moiety, while the 4-position contains a hydroxyl group. This structure combines rigidity from the bicyclic framework with reactive functional groups (hydroxyl and alkyne), making it a candidate for applications in medicinal chemistry and catalysis.
Properties
CAS No. |
4718-48-3 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
5-(1-hydroxyprop-2-ynyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C10H14O5/c1-4-5(11)7-6(12)8-9(13-7)15-10(2,3)14-8/h1,5-9,11-12H,2-3H3 |
InChI Key |
XTULEORPKKVDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(C#C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol typically involves multiple steps. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene with subsequent functional group modifications . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the compound or alter its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: It may be explored for its therapeutic potential, particularly in drug design and development.
Industry: Its chemical properties make it useful in developing new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclo[3.3.0]octane Derivatives
The bicyclo[3.3.0]octane scaffold is a common motif in heterocyclic chemistry. Key comparisons include:
- Structural Insights: The target compound’s hydroxypropynyl group distinguishes it from the acetal-protected adenosine derivative in and the dioxolane-containing analog in . This alkyne moiety may enhance reactivity in click chemistry or metal coordination. The 7,7-dimethyl substitution is shared across all three compounds, likely reducing ring strain and improving stability.
Functional Group Reactivity
- Hydroxyl Groups : The 4-OH in the target compound contrasts with the acetal-protected hydroxyls in , which are stabilized for nucleoside delivery. Free hydroxyls increase polarity but may limit bioavailability.
Research Findings and Gaps
- Synthetic Challenges: No direct synthesis data for the target compound are available. Lessons from (trifluoromethyl bicyclo synthesis) suggest that cyclization under mild conditions (e.g., CH₂Cl₂ with DMF catalysis) might be applicable.
- Biological Potential: The adenosine derivative in demonstrates the bicyclo[3.3.0]octane’s compatibility with nucleoside-based drug design. The target compound’s hydroxyl and alkyne groups could mimic pharmacophores in kinase inhibitors or PROTACs.
- Industrial Relevance : Compounds in highlight the scaffold’s utility in materials science, but the target compound’s unique substituents may expand its role in specialty chemicals.
Biological Activity
Overview of Bicyclic Compounds
Bicyclic compounds, particularly those containing trioxabicyclo structures, have been studied for their potential biological activities, including:
- Antimicrobial properties : Some bicyclic compounds have shown effectiveness against a variety of pathogens.
- Anticancer activity : Certain structures within this class have been associated with cytotoxic effects on cancer cells.
Potential Biological Activities
- Inhibition of cellular pathways : Compounds in this category may interfere with signaling pathways involved in cell proliferation and survival.
- Reactive oxygen species (ROS) generation : Some derivatives can induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
- Synthesis and Characterization : Research has shown that related bicyclic compounds can be synthesized through various chemical reactions, including peroxidation processes. The characterization of these compounds often involves spectroscopic techniques such as NMR and IR spectroscopy to confirm their structures.
- Biological Assays : In vitro studies on structurally related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, cyclic synthetic peroxides have exhibited antimalarial and anticancer activities in laboratory settings.
- Mechanistic Insights : Studies suggest that some bicyclic trioxanes can disrupt mitochondrial function or induce apoptosis via ROS production. This mechanism is particularly relevant for compounds targeting cancer cells or pathogens.
Data Table: Biological Activity of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
